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molecular formula C18H19NO2 B8583716 1-Methylspiro[piperidine-4,9'-xanthen]-4'-ol CAS No. 57316-01-5

1-Methylspiro[piperidine-4,9'-xanthen]-4'-ol

Cat. No. B8583716
M. Wt: 281.3 g/mol
InChI Key: RVYVGPUXVJZGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04001419

Procedure details

1'-Methyl)-4-methoxyxanthene-9-spiro-4'-piperidine hydrochloride (1.0 g.) in a solution of 45% w/v hydrobromic acid in glacial acetic acid (10 ml.) is heated under reflux for 2 hours. The solution is basified with sodium bicarbonate, diluted with water and extracted with chloroform. The chloroform extract is washed with water, dried over MgSO4, and evaporated to dryness. The residue is recrystallised from toluene-petroleum ether (b.p. 60°-80° C.) to give 1'-methyl-4-hydroxyxanthene-9-spiro-4'-piperidine, m.p. 171°-173° C.
Name
4-methoxyxanthene-9-spiro-4'-piperidine hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4]1[C:9]2[O:10][C:11]3[C:16]([C:17]4([CH2:22][CH2:21][NH:20][CH2:19][CH2:18]4)[C:8]=2[CH:7]=[CH:6][CH:5]=1)=[CH:15][CH:14]=[CH:13][CH:12]=3.Br.[C:24](=O)(O)[O-].[Na+]>C(O)(=O)C.O>[CH3:24][N:20]1[CH2:19][CH2:18][C:17]2([C:8]3[CH:7]=[CH:6][CH:5]=[C:4]([OH:3])[C:9]=3[O:10][C:11]3[C:16]2=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:22][CH2:21]1 |f:0.1,3.4|

Inputs

Step One
Name
4-methoxyxanthene-9-spiro-4'-piperidine hydrochloride
Quantity
1 g
Type
reactant
Smiles
Cl.COC1=CC=CC2=C1OC1=CC=CC=C1C21CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
WASH
Type
WASH
Details
is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from toluene-petroleum ether (b.p. 60°-80° C.)

Outcomes

Product
Name
Type
product
Smiles
CN1CCC2(CC1)C1=CC=CC=C1OC=1C(=CC=CC12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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